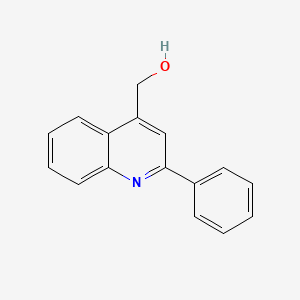

(2-Phenylquinolin-4-yl)methanol

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The importance of the quinoline nucleus is underscored by its presence in a wide array of biologically active compounds, from alkaloids to synthetic drugs. nsf.gov This has spurred extensive research into its synthesis, functionalization, and application.

The journey of quinoline research began in 1834 when it was first isolated from coal tar. mdpi.com A significant milestone was the isolation of the antimalarial alkaloid quinine (B1679958) from cinchona bark in 1820, which features a quinoline core. researchgate.netnih.gov The subsequent elucidation of quinine's structure and its total synthesis in 1944 by Woodward and Doering marked a pivotal moment in organic chemistry. researchgate.net Early synthetic methods, such as the Skraup synthesis (1880) and the Doebner-von Miller synthesis, laid the groundwork for accessing a variety of quinoline derivatives. nih.gov Over the decades, research has evolved from isolation and basic synthesis to the development of sophisticated, regioselective functionalization techniques and the exploration of quinoline-based compounds for a myriad of applications. nih.govnih.gov

The academic fascination with functionalized quinolines stems from their vast therapeutic potential. researchgate.net Researchers have extensively explored quinoline derivatives for their antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties. The ability to introduce various functional groups onto the quinoline ring allows for the fine-tuning of a compound's pharmacological profile, enhancing its efficacy and selectivity. This has led to a surge in publications and reviews detailing the synthesis and medicinal applications of these compounds. The quinoline scaffold is a common feature in numerous marketed drugs and is a focal point in the discovery of novel therapeutic agents. For instance, the 2,4-disubstituted quinoline framework is a common motif in many biologically active molecules. nsf.gov

Focus on (2-Phenylquinolin-4-yl)methanol within Quinoline Research

Within the vast family of quinoline derivatives, those bearing a phenyl group at the 2-position and a functional group at the 4-position represent a significant area of investigation. This compound, in particular, holds untapped potential as a versatile building block in synthetic and medicinal chemistry.

Structural Uniqueness and Research Potential of the Phenylquinoline-methanol Motif

The this compound motif combines the rigidity and aromaticity of the 2-phenylquinoline (B181262) core with the reactive potential of a primary alcohol. The phenyl group at the 2-position can influence the electronic properties and steric environment of the molecule, potentially impacting its interaction with biological targets. The methanol (B129727) group at the 4-position is particularly interesting as it can serve as a handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification, allowing for the creation of a diverse library of derivatives. Furthermore, the hydroxyl group can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological macromolecules.

While direct research on this compound is not extensively documented, its structural precursor, 2-phenylquinoline-4-carboxylic acid, has been the subject of significant study. The synthesis of this carboxylic acid is well-established, often through methods like the Doebner or Pfitzinger reactions. The conversion of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis, typically achieved through reduction with reagents like lithium aluminum hydride or borane (B79455) complexes. nsf.gov This straightforward synthetic accessibility positions this compound as a readily available platform for further chemical exploration.

Table 1: Key Synthetic Reactions for the Phenylquinoline Scaffold

| Reaction Name | Description | Key Reactants |

|---|---|---|

| Doebner Reaction | Synthesis of quinoline-4-carboxylic acids. | Aniline (B41778), an aldehyde, and pyruvic acid. |

| Pfitzinger Reaction | Synthesis of quinoline-4-carboxylic acids. | Isatin (B1672199) and a carbonyl compound. |

| Friedländer Synthesis | Synthesis of quinolines. | An o-aminobenzaldehyde or o-aminoketone and a compound containing a reactive α-methylene group. |

| Combes Quinoline Synthesis | Synthesis of quinolines. | Anilines and β-diketones. |

| Skraup Synthesis | One of the earliest methods for quinoline synthesis. | Aniline, glycerol, sulfuric acid, and an oxidizing agent. |

Overview of Major Research Trajectories involving this compound and Analogues

The primary research trajectory for analogues of this compound, particularly the corresponding carboxylic acid, is in the realm of anticancer drug discovery. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. In these studies, the 2-phenylquinoline-4-carboxylic acid moiety serves as the "cap" group of the HDAC inhibitor, which interacts with the surface of the enzyme's active site.

The research on these analogues provides a roadmap for the potential applications of this compound. The methanol derivative could be used as an intermediate to synthesize more complex molecules with potential biological activity. For example, it could be a precursor for the synthesis of novel esters or ethers that could be evaluated as anticancer agents or for other therapeutic purposes. The structural similarity to established bioactive quinolines suggests that this compound and its derivatives are promising candidates for further investigation in medicinal chemistry.

Table 2: Investigated Biological Activities of Functionalized Quinoline Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibition of cancer cell growth through various mechanisms. |

| Antimalarial | Efficacy against the malaria parasite, Plasmodium falciparum. researchgate.net |

| Antibacterial | Inhibition of bacterial growth. |

| Antiviral | Activity against various viruses. |

| Anti-inflammatory | Reduction of inflammation. |

| Antileishmanial | Activity against Leishmania parasites. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-phenylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFWJDXPMSASAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555277 | |

| Record name | (2-Phenylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29268-33-5 | |

| Record name | (2-Phenylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of (2-Phenylquinolin-4-yl)methanol analogs, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the quinoline (B57606) and phenyl rings, as well as for the methanolic proton and the methylene (B1212753) group.

For the closely related compound, (6-Methyl-2-phenylquinolin-4-yl)methanol , the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz would be expected to show distinct regions. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm). The singlet for the H3 proton on the quinoline ring is characteristic and its chemical shift is influenced by the substituents. The protons of the phenyl group and the remaining protons of the quinoline core would appear as multiplets. The methylene protons (-CH₂OH) would likely present as a singlet or a doublet if coupled, and the hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

In a similar vein, the ¹H NMR data for Phenylthis compound , which features an additional phenyl group on the carbinol carbon, shows a complex aromatic region and a characteristic singlet for the methine proton.

Table 1: Representative ¹H NMR Data for Analogs of this compound

| Compound | Solvent | Key Proton Signals (δ ppm) |

|---|---|---|

| Phenylthis compound | CDCl₃ | 8.18 (d, J = 8.4 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.48–7.15 (m, 9H), 6.32 (s, 1H), 3.64 (brs, 1H) rsc.org |

| (6-Methyl-2-phenylquinolin-4-yl)methanol | CDCl₃ | Expected signals in the aromatic region (7.0-8.5 ppm), a singlet for the methylene protons, and a singlet for the methyl group. |

| 2-(2-Phenylquinolin-4-yl)ethan-1-ol | CDCl₃ | 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.93-7.92 (m, 2H, ArH), 7.68 (d, J = 6.0 Hz, 1H, ArH), 7.58 (d, J = 8.0 HZ, 1H, ArH), 7.57 (s, 1H, CH) rsc.org |

This table presents data for related compounds to illustrate expected spectral features.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment.

For a compound like This compound , one would expect to see signals for the sp²-hybridized carbons of the quinoline and phenyl rings in the range of δ 110-160 ppm. The carbinol carbon (-CH₂OH) would appear in the more upfield region, typically between δ 60-70 ppm.

The ¹³C NMR spectrum of Phenylthis compound in CDCl₃ shows a multitude of signals in the aromatic region corresponding to the quinoline and two phenyl rings. The signal at δ 72.8 ppm is attributed to the methine carbon. rsc.org

Table 2: Representative ¹³C NMR Data for an Analog of this compound

| Compound | Solvent | Key Carbon Signals (δ ppm) |

|---|

| Phenylthis compound | CDCl₃ | 157.3, 149.2, 148.4, 141.9, 139.5, 130.2, 129.5, 129.4, 128.9, 128.9, 128.3, 127.7, 127.4, 126.3, 124.7, 123.8, 116.4, 72.8 rsc.org |

This table presents data for a related compound to illustrate expected spectral features.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR techniques are powerful tools for establishing connectivity and spatial relationships between atoms, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For a this compound analog, COSY would be instrumental in tracing the connectivity of the protons within the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). HMBC is critical for piecing together the molecular structure by connecting different fragments of the molecule. For instance, it could show a correlation from the methylene protons to the C4 and C3 carbons of the quinoline ring, confirming their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule.

While specific 2D NMR data for this compound was not found, the application of these techniques has been documented for structurally related quinolines, such as 2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline, where COSY and HMBC spectra were used for full spectral assignment.

Advanced NMR Methodologies (e.g., DEPT, APT, NOE Difference Spectroscopy, Solid-State NMR)

Further structural information can be obtained using more specialized NMR experiments.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would be useful to confirm the presence of the CH₂OH group in this compound.

APT (Attached Proton Test): Similar to DEPT, the APT experiment provides information about the number of protons attached to each carbon atom.

NOE Difference Spectroscopy: This is a one-dimensional version of NOESY that can be used to probe for specific spatial relationships by irradiating a particular proton and observing the enhancement of signals from nearby protons.

Solid-State NMR: This technique provides information about the structure and dynamics of molecules in the solid state, which can be different from their conformation in solution.

The use of DEPT has been reported for the characterization of 2-(4-methoxyphenyl)-6-methyl-4-phenylquinoline, aiding in the assignment of the carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₆H₁₃NO), the expected monoisotopic mass would be calculated and compared to the experimentally determined value.

While the specific HRMS data for this compound is not available in the reviewed literature, data for its analogs demonstrate the utility of this technique.

Table 3: Representative HRMS Data for Analogs of this compound

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Phenylthis compound | C₂₂H₁₈NO | [M+H]⁺ | 312.1390 | 312.1392 | rsc.org |

| 2-(2-Phenylquinolin-4-yl)ethan-1-ol | C₁₇H₁₅NO | [M+H]⁺ | 250.1226 | 250.1227 | rsc.org |

| (4-Chloroquinolin-2-yl)(phenyl)methanol | C₁₆H₁₃ClNO | [M+H]⁺ | 270.0680 | 270.0680 | rsc.org |

This table presents data for related compounds to illustrate the precision of HRMS in elemental composition analysis.

Ionization Methods (e.g., Electron Ionization (EI), Electrospray Ionization (ESI), GC-MS, Q-TOF)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable ionization methods.

ESI is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). For a molecule like this compound, ESI would typically produce a protonated molecule [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the parent compound with minimal fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, particularly for the analysis of volatile derivatives or the parent compound itself if it possesses sufficient thermal stability and volatility.

Fragmentation Pathway Analysis for Structural Insights

The fragmentation pattern observed in mass spectrometry provides a fingerprint of the molecule's structure. The fragmentation of the quinoline core itself is a well-studied process, often involving the loss of HCN to produce a C₈H₆⁺˙ fragment ion rsc.org.

For this compound, the fragmentation would likely proceed through several key pathways. Following ionization, the molecular ion would be observed. A primary fragmentation step would be the loss of a hydrogen atom from the methanol (B129727) group to form a stable oxonium ion. Another characteristic fragmentation would involve the cleavage of the C-C bond between the quinoline ring and the methanol group, leading to the formation of a highly stable 2-phenylquinoline (B181262) cation. The fragmentation of phenylmethanol itself shows characteristic losses that can be extrapolated to this more complex system youtube.com. The mass spectrum of a related methanone (B1245722) derivative, (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl)(4d), displays a complex fragmentation pattern with significant peaks that can be attributed to the stable 2-phenylquinoline moiety researchgate.net.

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion, followed by the loss of a hydroxyl radical (•OH) or water (H₂O) from the methanol group. Subsequent fragmentation would likely involve the characteristic loss of HCN from the quinoline ring. The presence of the phenyl group at the 2-position would also lead to fragments characteristic of the benzene (B151609) ring, such as the phenyl cation at m/z 77.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the quinoline ring system, the phenyl group, and the methanol group.

By examining the IR spectrum of the related compound, 2-Phenyl-3-methyl-4-hydroxy-quinoline, we can infer the key spectral features nist.gov. The most prominent feature for this compound would be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the primary alcohol would be expected to appear in the 1050-1000 cm⁻¹ region.

The aromatic C-H stretching vibrations of both the quinoline and phenyl rings would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the phenyl substituent is confirmed by characteristic absorptions for C-H out-of-plane bending in the 780-740 cm⁻¹ and 710-690 cm⁻¹ regions. The IR spectrum of 2-phenylquinoline itself provides a reference for the vibrations associated with the core structure nist.gov.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| O-H Stretch (Alcohol) | 3400-3200 (broad) |

| Aromatic C-H Stretch | >3000 |

| C=C and C=N Stretch (Quinoline) | 1600-1450 |

| C-O Stretch (Primary Alcohol) | 1050-1000 |

| C-H Out-of-plane Bend (Aromatic) | 780-690 |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extended conjugated system of the 2-phenylquinoline moiety.

Quinoline itself exhibits characteristic absorption bands in the UV region. The introduction of a phenyl group at the 2-position extends the conjugation, leading to a bathochromic (red) shift of these absorption maxima to longer wavelengths. The UV/Vis absorption spectra of various quinoline derivatives show absorptions in the range of 280 to 510 nm researchgate.net.

The spectrum of this compound would likely show multiple absorption bands. The high-energy transitions corresponding to the benzene and pyridine (B92270) components of the quinoline ring would appear at shorter wavelengths. The more intense bands at longer wavelengths would be due to the π → π* transitions of the entire conjugated system. The presence of the methanol group, being an auxochrome, is expected to have a minor effect on the position of the main absorption bands compared to the parent 2-phenylquinoline.

| Type of Transition | Expected Wavelength Range (nm) |

| π → π* (Quinoline Core) | 280-350 |

| π → π* (Extended Conjugation) | 350-450 |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been explicitly reported, analysis of closely related structures allows for a detailed prediction of its solid-state conformation.

The crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol, a quinazoline (B50416) derivative with a similar substitution pattern, reveals key structural features that are likely to be present in this compound nih.govresearchgate.net. In this related structure, the quinazoline and phenyl rings are not coplanar, with a significant dihedral angle between them nih.govresearchgate.net. A similar non-planar arrangement would be expected for this compound due to steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core.

Furthermore, the crystal structure of 4-methyl-sulfanyl-2-phenyl-quinazoline shows a dihedral angle of 13.95 (5)° between the phenyl and quinazoline rings nih.gov. This suggests that the degree of twisting can vary depending on the substituents and crystal packing forces.

Computational Chemistry and Theoretical Investigations of 2 Phenylquinolin 4 Yl Methanol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the study of quinoline (B57606) derivatives, offering a theoretical lens to examine their stability, reactivity, and electronic characteristics. arabjchem.orgnih.gov These computational approaches are instrumental in predicting molecular geometries, vibrational frequencies, and the nature of chemical bonds, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecular systems. nih.gov It is particularly effective for complex organic molecules like quinoline derivatives, providing a balance between accuracy and computational cost. nih.gov DFT calculations allow for the determination of various quantum-molecular descriptors that explain the molecule's behavior in chemical reactions. arabjchem.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical stability and reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govarabjchem.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more polarizable and reactive, facilitating electronic charge transfer. nih.gov For quinoline derivatives, the distribution of these frontier orbitals provides significant insight into their reactive properties. arabjchem.orgresearchgate.net In many analogues, the HOMO and LUMO are distributed across the entire molecule, indicating that charge transfer occurs throughout the molecular structure upon electronic excitation. uantwerpen.be

Table 1: Example FMO Data for a Quinoline Analogue

| Orbital | Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|

| HOMO | -6.25 | 4.10 |

| LUMO | -2.15 |

This table contains representative data for a quinoline analogue, illustrating typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule in three dimensions and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. deeporigin.com

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. growingscience.com Blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. growingscience.com Green and yellow regions represent neutral or near-zero potential. growingscience.comresearchgate.net For quinoline derivatives, MEP analysis can identify the most reactive sites, such as the nitrogen atom of the quinoline ring (a site of negative potential) and hydrogen atoms (sites of positive potential). arabjchem.orggrowingscience.com This visualization is critical for understanding intermolecular interactions and guiding the design of new bioactive molecules. deeporigin.comchemrxiv.org

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals. rsc.orgarabjchem.org These parameters provide a quantitative measure of a molecule's stability and reactivity.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO and LUMO energies as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while "soft" molecules have a small gap and are more reactive. nih.gov

Electrophilicity Index (ω) : This index, proposed by Parr and Pearson, measures the ability of a species to accept electrons. arabjchem.org It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = (E_HOMO + E_LUMO) / 2). arabjchem.org A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are essential for comparing the reactivity of different quinoline analogues and predicting their chemical behavior. nih.govrsc.org

Table 2: Example Reactivity Descriptors for a Quinoline Analogue

| Descriptor | Value (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -2.15 |

| Chemical Potential (μ) | -4.20 |

| Chemical Hardness (η) | 2.05 |

| Electrophilicity Index (ω) | 4.30 |

This table contains representative data for a quinoline analogue, illustrating how reactivity descriptors are calculated from FMO energies.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). rsc.orggrowingscience.com This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. arxiv.org

For quinoline derivatives, which often possess fluorophoric properties, TD-DFT can accurately predict their absorption maxima (λ_max). nih.gov The calculations are typically performed using a functional like B3LYP, which has been shown to yield reliable results for optical spectra. arxiv.org The predicted spectra can then be compared with experimental data to validate the computational model. arxiv.org Such studies are crucial for designing new molecules with specific optical properties for applications in materials science and medical imaging. nih.govrsc.org

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) are fundamental in determining the three-dimensional structure, stability, and function of molecules in biological and material systems. nih.govnih.gov These weak interactions, including hydrogen bonds, π-π stacking, C-H···π, and van der Waals forces, govern crystal packing and molecular recognition. nih.govresearchgate.net

Computational tools like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) plot are used to visualize and quantify these interactions. nih.govresearchgate.net For aromatic systems like (2-Phenylquinolin-4-yl)methanol, π-stacking between the quinoline and phenyl rings, as well as hydrogen bonding involving the hydroxyl group, are expected to be significant. researchgate.net The analysis of these interactions is critical for understanding the supramolecular chemistry of these compounds and their behavior in the solid state. mdpi.comrsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the forces holding the crystal together can be obtained.

Similarly, an investigation of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline highlighted the importance of H⋯H and H⋯F contacts, followed by H⋯N, C⋯C, and F⋯F interactions in the crystal packing. tandfonline.com For methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, Hirshfeld surface analysis, in conjunction with energy framework calculations, demonstrated that dispersion forces are the dominant contributors to the crystal's stability. nih.gov

These studies on analogous compounds suggest that for this compound, a Hirshfeld surface analysis would likely reveal a complex interplay of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts, given the presence of the hydroxyl group and the aromatic rings. The potential for π-π stacking interactions between the phenyl and quinoline ring systems would also be a key feature to investigate. The following table summarizes the major intermolecular contacts identified in the Hirshfeld surface analysis of some quinoline derivatives.

| Compound | Major Intermolecular Contacts and Their Contributions | Reference |

| 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | C⋯H/H⋯C (29.2%), O⋯H/H⋯O (28.6%), H⋯H (28.5%) | iucr.orgnih.goviucr.org |

| 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | H⋯H and H⋯F contacts are highly favored, followed by H⋯N, C⋯C and F⋯F contacts. | tandfonline.com |

| methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | H⋯H (43.8%), C⋯H/H⋯C (14.3%), N⋯H/H⋯N (14.1%), O⋯H/H⋯O (9.9%) | nih.gov |

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Analogues of this compound have been the subject of numerous molecular docking studies against a variety of biological targets. For instance, a series of (2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone derivatives were identified as potent inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key target in the treatment of hyperlipidemia. nih.govresearchgate.net Docking studies revealed that these compounds bind to the protein-protein interaction interface of PCSK9, with hydrophobic interactions playing a crucial role. nih.govresearchgate.net

In the context of anticancer research, new quinoline and quinazoline (B50416) derivatives have been synthesized and their interactions with target proteins studied via molecular docking. nih.gov Similarly, quinoline-3-carboxamide (B1254982) derivatives have been investigated as inhibitors of DNA damage and response (DDR) kinases, with docking studies highlighting their selectivity towards ATM kinase. mdpi.com

For this compound, molecular docking could be employed to predict its binding mode and affinity to various targets. The phenyl and quinoline rings are likely to engage in hydrophobic and π-stacking interactions, while the methanol (B129727) group could form hydrogen bonds with polar residues in the active site of a target protein. The following table provides examples of docking studies performed on quinoline derivatives.

| Quinoline Derivative Class | Biological Target | Key Interactions Observed in Docking | Reference |

| (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone | PCSK9 | Hydrophobic interactions at the PPI interface | nih.govresearchgate.net |

| Quinoline-3-carboxamides | ATM, ATR, DNA-PKcs kinases | Quinoline nitrogen binds to the hinge region | mdpi.com |

| Quinoline-fluoroproline amide hybrids | α-amylase | Plausible binding interactions identified | capes.gov.br |

| 2,4-Disubstituted quinolines | Plasmodium falciparum lactate (B86563) dehydrogenase | Interactions with active site residues | nih.gov |

| Novel quinoline derivatives | SARS-CoV-2-Mpro | Hydrogen bonds with His41, His164, Glu166, Tyr54, Asp187 and π-interaction with His41 | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule or a ligand-receptor complex over time. This technique is invaluable for assessing the conformational flexibility of a ligand, the stability of its binding pose, and the detailed interactions with its target.

MD simulations have been used to complement molecular docking studies of quinoline derivatives. For the aforementioned PCSK9 inhibitors, MD simulations confirmed the stability of the ligand-protein complexes and the importance of hydrophobic interactions. nih.govresearchgate.net In a study on quinoline derivatives as potential protease inhibitors against SARS-CoV-2, MD simulations were performed on the most promising compound to analyze its conformational stability, residue flexibility, and binding free energy, which revealed a stable complex. nih.govresearchgate.net

Similarly, MD simulations of quinoline-3-carboxamide derivatives bound to various kinases demonstrated the stability of the protein-ligand complexes and minimal secondary structure variations during the simulation. mdpi.com These studies underscore the utility of MD simulations in validating docking results and providing deeper insights into the dynamics of ligand-receptor interactions.

For this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its interactions with a given biological target. The flexibility of the methanol group and the rotational freedom of the phenyl ring would be of particular interest in such simulations.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on quinoline derivatives for various biological activities. For instance, 3D-QSAR models (CoMFA and CoMSIA) have been developed for quinoline derivatives as antimalarial agents, showing good statistical significance and predictive ability. nih.govtandfonline.com These models provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity, thus guiding the design of more potent analogues. nih.govtandfonline.com QSAR studies have also been performed on 5,8-quinolinequinone derivatives to model their anti-proliferative and anti-inflammatory activities. trdizin.gov.tr

The following table summarizes the key parameters from a 3D-QSAR study on antimalarial quinoline derivatives. tandfonline.com

| 3D-QSAR Model | q² (cross-validated r²) | r²ncv (non-cross-validated r²) | r²cv (conventional r²) |

| CoMFA | 0.677 | 0.969 | 0.682 |

| CoMSIA | 0.741 | 0.962 | 0.683 |

Prediction of Material-Related Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are of great interest for applications in optoelectronics and photonics. Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the NLO properties of new materials.

The NLO properties of several quinoline derivatives have been investigated theoretically. The presence of a large delocalized π-electron system, often coupled with electron-donating and electron-accepting groups, is a key feature for enhancing second-order molecular nonlinearity. rsc.org For instance, a study on a quinoline-1,3-benzodioxole chalcone (B49325) revealed that the molecule possesses favorable NLO properties due to intramolecular charge transfer. rsc.org Theoretical calculations on 2-phenyl benzoquinoline Ir(III) complexes have also been performed to understand the effect of substituents on their second-order NLO responses. researchgate.net

Given its structure, which includes a phenyl group (an electron-donating group) attached to the quinoline ring system (an electron-withdrawing system), this compound has the potential to exhibit NLO properties. DFT calculations could be used to compute its dipole moment, polarizability, and first and second hyperpolarizabilities to quantify its NLO response. The following table presents the calculated HOMO-LUMO gap and dipole moment for a related quinoline derivative. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (E)-N-(4-(3-(benzo[d] nih.govtrdizin.gov.trdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide | -7.3259 | -1.6120 | 5.7138 |

Photophysical Characteristics and Stokes Shift Analysis

The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in various fields, including as fluorescent probes and in organic light-emitting diodes (OLEDs). The core structure of quinoline, a bicyclic aromatic N-based heterocycle, provides a platform for developing a wide range of fluorescent compounds. The introduction of different substituents onto the quinoline scaffold allows for the fine-tuning of their absorption and emission characteristics.

Computational and experimental studies on analogues of this compound provide valuable insights into its likely photophysical behavior. The presence of the phenyl group at the 2-position and the methanol group at the 4-position are expected to influence the electronic transitions and, consequently, the fluorescence properties of the molecule.

Research Findings on Analogues

One study investigated the photophysical properties of 2-(2-Phenylquinolin-4-yl)aniline and its derivatives. These compounds, which feature an amino group at the 4-position of a phenyl substituent on the quinoline core, exhibit interesting fluorescence properties. For instance, the compound 2-(2-Phenylquinolin-4-yl)aniline itself was found to have a significant quantum yield, emitting green light. The presence of the amino group plays a crucial role in the observed fluorescence. nih.gov

Another relevant class of analogues are the 2-(4-phenylquinolin-2-yl)phenol–BF2 complexes. These compounds, where a phenol (B47542) group is attached at the 2-position and complexed with boron trifluoride, are highly emissive. The specific photophysical data for some of these complexes provides a glimpse into the potential behavior of related quinoline systems.

The following table summarizes the photophysical data for selected analogues of this compound:

| Compound Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 2-(2-Phenylquinolin-4-yl)aniline | - | - | - | 0.78 |

| Aryl-substituted quinoline 4h | - | Green emission | - | 0.78 |

Data for specific absorption and emission maxima for 2-(2-Phenylquinolin-4-yl)aniline were not provided in the cited source. Aryl-substituted quinoline 4h is a green-emitting compound with a high quantum yield, as reported in a study on the synthesis of quinolines via an aza-Diels-Alder reaction. nih.gov

The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is a critical parameter for fluorescent molecules. A large Stokes shift is generally desirable for applications like fluorescence microscopy to minimize self-absorption and improve signal-to-noise ratio. For many quinoline derivatives, the Stokes shift is influenced by the nature and position of substituents, which can affect the geometry and electronic distribution in the excited state. For instance, in some quinoline-based chalcones, positive solvatochromism is observed, indicating a more polar excited state and often leading to a significant Stokes shift. rsc.org

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic absorption and emission spectra of quinoline derivatives. These computational studies help in understanding the nature of the electronic transitions, such as π-π* or n-π* transitions, which govern the photophysical properties. For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that theoretical calculations can provide results that are in good agreement with experimental data, offering insights into the effects of different substituents on the fluorescence behavior. mdpi.com

While direct experimental data for this compound is lacking, the available information on its analogues strongly suggests that it would likely exhibit fluorescence, with the precise characteristics being dependent on factors such as solvent polarity and the specific electronic effects of the hydroxymethyl group at the 4-position. The phenyl group at the 2-position is expected to contribute to the conjugated π-system, influencing the absorption and emission wavelengths.

Reactivity Profiles and Transformation Pathways of 2 Phenylquinolin 4 Yl Methanol

Oxidation Reactions of the Methanol (B129727) Moiety

The primary alcohol group at the 4-position of the quinoline (B57606) ring is susceptible to oxidation to form the corresponding aldehyde, 2-phenylquinoline-4-carbaldehyde, or can be further oxidized to the carboxylic acid, 2-phenylquinoline-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reaction with PCC is generally carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. libretexts.orgwikipedia.org Manganese dioxide (MnO₂) is another selective oxidant for benzylic and allylic alcohols, often requiring refluxing in a suitable solvent. organic-chemistry.org

Stronger oxidizing agents or different reaction conditions can lead to the formation of 2-phenylquinoline-4-carboxylic acid. For instance, the use of chromic acid or potassium permanganate (B83412) would typically result in the carboxylic acid. The synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives is well-documented, often starting from different precursors but highlighting the stability of this oxidation state. nih.govnih.govresearchgate.net A patent has described a method for preparing 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (B105748) from the corresponding hydroxymethylquinoline using a hypohalite salt in the presence of a quaternary ammonium (B1175870) salt, suggesting a viable route for the oxidation of the title compound as well. google.com

| Oxidizing Agent | Product | Notes |

| Pyridinium Chlorochromate (PCC) | 2-Phenylquinoline-4-carbaldehyde | Mild oxidant, prevents over-oxidation to the carboxylic acid in anhydrous conditions. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org |

| Manganese Dioxide (MnO₂) | 2-Phenylquinoline-4-carbaldehyde | Selective for benzylic alcohols. organic-chemistry.org |

| Chromic Acid, KMnO₄ | 2-Phenylquinoline-4-carboxylic acid | Stronger oxidizing agents leading to the fully oxidized product. |

| Hypohalite Salt | 2-Phenylquinoline-4-carbaldehyde | As described for a similar quinoline derivative. google.com |

Hydrogenation and Reduction Pathways of the Quinoline Core

The quinoline ring of (2-phenylquinolin-4-yl)methanol can undergo hydrogenation, typically leading to the selective reduction of the nitrogen-containing heterocyclic ring to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is of significant interest as these reduced scaffolds are common in biologically active molecules.

A variety of catalytic systems have been developed for the asymmetric hydrogenation of quinolines. Iridium-based catalysts, often in combination with chiral phosphine (B1218219) ligands such as MeO-Biphep or SegPhos, have proven highly effective, yielding tetrahydroquinolines with high enantioselectivity. dicp.ac.cnacs.orgnih.govthieme-connect.com These reactions are often carried out under hydrogen pressure in solvents like toluene (B28343) or even in aqueous systems. acs.orgnih.govacs.org The addition of iodine has been shown to enhance the catalytic activity in some iridium-catalyzed hydrogenations. acs.org

Gold nanoparticles supported on materials like titanium dioxide (TiO₂) have also been utilized as heterogeneous catalysts for the reduction of quinolines using hydrosilanes in the presence of an alcohol. researchgate.net Palladium on carbon (Pd/C) is another effective heterogeneous catalyst for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov Furthermore, manganese-based pincer catalysts have been explored for the transfer hydrogenation of quinolines using isopropanol (B130326) as a hydrogen source. dicp.ac.cn

| Catalyst System | Product | Key Features |

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., MeO-Biphep) | (R)- or (S)-2-Phenyl-1,2,3,4-tetrahydroquinoline-4-methanol | High enantioselectivity, often requires H₂ pressure. acs.orgthieme-connect.com |

| Iridium Catalyst in Water/Biphasic System | Chiral 1,2,3,4-Tetrahydroquinoline derivative | Green chemistry approach, can achieve very high turnover numbers. nih.govacs.org |

| Au/TiO₂ with Hydrosilane/Ethanol | 1,2,3,4-Tetrahydroquinoline derivative | Heterogeneous catalysis, solvent-free conditions possible. researchgate.net |

| Pd/C | 1,2,3,4-Tetrahydroquinoline derivative | Widely used heterogeneous catalyst. nih.gov |

| Manganese PN3 Pincer Catalyst with Isopropanol | 1,2,3,4-Tetrahydroquinoline derivative | Transfer hydrogenation approach. dicp.ac.cn |

Substitution Reactions on the Quinoline and Phenyl Rings

Both the quinoline and the phenyl rings of this compound are amenable to substitution reactions, allowing for further functionalization of the molecule. The electronic nature of the quinoline system, being a π-deficient heterocycle, and the phenyl ring dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring portion of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine (B92270) ring. Substitution typically occurs at positions 5 and 8. fiveable.me This is due to the greater stability of the cationic intermediate formed during the reaction. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The phenyl group at the 2-position can also undergo electrophilic substitution, with the directing effects of the quinoline ring influencing the position of substitution on the phenyl ring.

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is activated towards nucleophilic attack, particularly at positions 2 and 4, due to the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.com In the case of this compound, the 4-position is already substituted. However, if the hydroxyl group is converted into a good leaving group, nucleophilic substitution at this position becomes feasible. Nucleophilic aromatic substitution of hydrogen (SNArH) can also occur on the quinoline ring, especially when activated by electron-withdrawing groups. mdpi.com

Mechanistic Studies of Key Reactions involving the Compound

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Oxidation of the Methanol Moiety: The oxidation of benzylic alcohols, such as the methanol group in the title compound, with metal-based oxidants like those containing Cr(VI) or palladium often proceeds through the formation of a metal-alkoxide intermediate. koreascience.kracs.orgnih.gov For chromium-based oxidants, a chromate (B82759) ester is formed, followed by a rate-determining step involving the abstraction of the benzylic proton. koreascience.kr In palladium-catalyzed aerobic oxidation, the mechanism can involve the formation of a palladium-alkoxide species followed by β-hydride elimination to yield the aldehyde. nih.gov

Hydrogenation of the Quinoline Core: The mechanism of iridium-catalyzed asymmetric hydrogenation of quinolines is proposed to involve an initial 1,4-hydride addition to the quinoline ring, forming an enamine intermediate. thieme-connect.comacs.org This is followed by isomerization and a subsequent 1,2-hydride addition to generate the final 1,2,3,4-tetrahydroquinoline product. thieme-connect.com This stepwise mechanism allows for the generation of the chiral centers with high stereocontrol, influenced by the chiral ligand on the iridium center.

Substitution Reactions: The mechanism of electrophilic aromatic substitution on the quinoline ring follows the general pathway for aromatic compounds, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex). fiveable.me The stability of this intermediate determines the preferred position of substitution. For nucleophilic aromatic substitution, the mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.comyoutube.com

Exploration of Research Applications of 2 Phenylquinolin 4 Yl Methanol and Its Structural Analogues in Chemical Biology and Advanced Materials

Role as Precursors and Synthetic Intermediates in Complex Molecule Synthesis

The 2-phenylquinoline (B181262) framework, the core of (2-Phenylquinolin-4-yl)methanol, is a pivotal intermediate in the synthesis of more complex and often biologically active molecules. Its structural rigidity and potential for functionalization at various positions make it an attractive starting point for constructing elaborate chemical architectures.

Classic synthetic methodologies like the Friedländer, Pfitzinger, and Combes syntheses are frequently employed to construct the quinoline (B57606) nucleus. researchgate.net For instance, the Pfitzinger reaction can be used to synthesize 2-phenylquinoline-4-carboxylic acid from isatin (B1672199) and acetophenone. nih.gov This carboxylic acid derivative is a close structural analogue of this compound and serves as a key precursor for further chemical elaboration.

The versatility of the 2-phenylquinoline scaffold is demonstrated in its use for creating a diverse array of derivatives. By employing multicomponent reactions, researchers can efficiently generate complex quinoline-based molecules in a single step, introducing structural diversity and customized functional groups. researchgate.net For example, 2-phenylquinolines have been synthesized in high yields through a one-pot reaction involving aniline (B41778), benzylamine, aliphatic alcohols, and CCl4, catalyzed by iron(III) chloride. This highlights the role of the basic quinoline structure as a platform for building more substituted and potentially more active compounds.

Furthermore, dihydroquinolin-4-ones, which are precursors to the fully aromatic quinoline system, are utilized in the metal-free total synthesis of quinoline alkaloids such as Dubamine and Graveoline. This underscores the importance of the quinoline core, and by extension its derivatives like this compound, as fundamental building blocks in the synthesis of natural products and their analogues.

Design and Development of Biological Target Modulators

The inherent bioactivity of the quinoline ring has made it a "privileged structure" in medicinal chemistry, with numerous derivatives being investigated for their ability to modulate the function of biological targets. nih.gov The 2-phenylquinoline scaffold, in particular, has been a focus for developing inhibitors of enzymes and other biological interactions.

Investigation of Enzyme Inhibition Mechanisms (e.g., Histone Deacetylases, Monoamine Oxidases, Acetylcholinesterase, PCSK9) via Structure-Activity Relationship (SAR) Studies

Histone Deacetylases (HDACs): The 2-substituted phenylquinoline-4-carboxylic acid scaffold, a close analogue of this compound, has been identified as a promising "cap" group in the design of novel HDAC inhibitors. nih.govfrontiersin.org HDACs are a class of enzymes crucial in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov In one study, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their HDAC inhibitory activity. nih.govnih.gov

Structure-activity relationship (SAR) studies revealed that substitutions on the 2-phenyl ring significantly influence inhibitory potency. For example, difluoro- and phenyl-substitutions were found to be beneficial for activity, whereas chloro, methyl, or methoxy (B1213986) substitutions tended to reduce it. nih.gov One of the most potent compounds, D28, which features a biphenyl (B1667301) group at the 2-position, exhibited selectivity for HDAC3 with an IC50 value of 24.45 µM. nih.govfrontiersin.org Another analogue, D29, a hydrazide derivative, showed even greater potency and selectivity for HDAC3. nih.gov

Table 1: HDAC Inhibition by 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | R Group (Substitution on 2-phenyl ring) | ZBG | HDAC3 IC50 (µM) |

|---|---|---|---|

| D1 | H | Hydroxamic Acid | - |

| D3 | 4-Cl | Hydroxamic Acid | Lower activity than D1 |

| D8 | 4-Cl | Hydroxamic Acid | Lower activity than D1 |

| D11 | 3,4-di-F | Hydroxamic Acid | Good inhibitory activity |

| D12 | 3,4-di-F | Hydroxamic Acid | Good inhibitory activity |

| D14 | 4-Cl | Hydroxamic Acid | Lower activity than D1 |

| D23 | 4-Ph | Hydroxamic Acid | Good inhibitory activity |

| D24 | 4-Ph | Hydroxamic Acid | Good inhibitory activity |

| D28 | 4-Ph | Hydroxamic Acid | 24.45 |

| D29 | 4-Ph | Hydrazide | 0.477 |

Data sourced from Hui et al. (2022). nih.gov

Monoamine Oxidases (MAOs): MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. mdpi.com Several quinoline derivatives have been investigated as MAO inhibitors. nih.gov For instance, a study on pyrrole-quinoline derivatives demonstrated that these compounds can reversibly inhibit MAO. nih.gov Specifically, 8-amino-1H-pyrrole[2,3-h]quinoline was found to be a selective inhibitor of MAO-A. nih.gov While this study does not focus on 2-phenylquinoline derivatives, it establishes the potential of the broader quinoline class to interact with this enzyme family.

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. arabjchem.org The quinoline scaffold is known to interact with the active site of AChE. arabjchem.org SAR studies on various quinoline derivatives have shown that substitutions at different positions can modulate inhibitory activity. For example, in a series of 4-amino-2-arylethenylquinoline analogues, a flexible amino group at the 4-position and a 4-dimethylamino or 4-diethylamino group on the benzene (B151609) ring were favorable for inhibitory activity. arabjchem.org Another study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which are structurally related to the core of this compound, identified compounds with potent AChE inhibitory activity, with the most active compound having an IC50 of 3.65 nM. researchgate.net

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): PCSK9 is a protein that plays a critical role in regulating LDL cholesterol levels, and its inhibition is a modern approach to managing hypercholesterolemia. nih.gov While specific studies on this compound or its direct analogues as PCSK9 inhibitors are not prominent in the literature, the development of small-molecule inhibitors for this target is an active area of research. Given the versatility of the quinoline scaffold, it represents a potential chemotype for the design of future PCSK9 inhibitors.

Studies on Protein-Protein Interaction (PPI) Inhibition

The inhibition of protein-protein interactions is a challenging but increasingly important area of drug discovery. While the provided information does not point to direct studies of this compound as a classical PPI inhibitor, research on related quinoline derivatives suggests the potential of this scaffold to interact with complex biological interfaces. For instance, certain quinoline derivatives have been developed as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette transporter involved in multidrug resistance in cancer. nih.gov These inhibitors function by blocking the transport function of P-gp, which can be viewed as interfering with the protein's interaction with its substrates. One such derivative, YS-7a, was shown to be a potent P-gp inhibitor. nih.gov

Additionally, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated for their ability to target and stabilize G-quadruplex structures in nucleic acids. mdpi.com While not a protein-protein interaction, this demonstrates the capacity of complex quinoline derivatives to bind to specific non-canonical biological structures.

Exploration of Quinoline Scaffolds as Potential Bioactive Chemotypes

The quinoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds, both natural and synthetic. nih.govnih.gov This has led to extensive exploration of quinoline derivatives as potential therapeutic agents across a wide spectrum of diseases. researchgate.netresearchgate.net

The versatility of the quinoline scaffold allows for the synthesis of large libraries of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The ability to readily functionalize the quinoline ring enables the fine-tuning of pharmacological properties. For example, a computational study designed and screened over 8,500 quinoline derivatives for their potential as antioxidants and neuroprotective agents, identifying several promising candidates for further investigation. nih.gov The broad utility of the quinoline core in drug discovery underscores the potential of any of its derivatives, including this compound, as a starting point for developing new bioactive molecules.

Catalytic Applications of Quinoline Derivatives

Beyond their biological applications, quinoline derivatives have also found use in the field of catalysis. The nitrogen atom in the quinoline ring can act as a ligand for metal centers, and the aromatic system can participate in various catalytic cycles.

One area of application is in transfer hydrogenation reactions. For example, 2-phenylquinoline has been used as a substrate in the screening of organocatalysts for transfer hydrogenation, a reaction that reduces the C=N bond of the quinoline. researchgate.net This demonstrates the role of the quinoline structure in probing and developing new catalytic systems.

Furthermore, quinoline derivatives can form complexes with metals to create catalysts for specific reactions. A study on the catecholase activity of various quinoline-based compounds found that their copper(II) complexes can effectively catalyze the oxidation of catechol to o-quinone. mdpi.comscilit.com The catalytic activity was shown to be dependent on both the structure of the quinoline ligand and the counter-ion of the copper salt, with Cu(OAc)2 complexes generally showing the highest activity. mdpi.com These findings highlight the potential for designing tailored quinoline-based catalysts for various oxidative transformations.

Investigation of Advanced Material Properties

The unique photophysical and electronic properties of the quinoline ring system have led to the investigation of its derivatives for applications in advanced materials. The extended π-system of quinoline can be readily modified, allowing for the tuning of properties like fluorescence, conductivity, and non-linear optical behavior.

Quinoline derivatives have been explored for their potential use as dyes, molecular sensors, and components of "intelligent materials". mdpi.com The ability to synthesize a wide range of structural derivatives and manipulate their electronic properties is a key reason for the popularity of the quinoline fragment in materials science. While specific studies focusing on this compound in this context are not widely reported, the foundational 2-phenylquinoline structure possesses the necessary characteristics for such applications. Its fluorescence properties, for example, could be harnessed in the development of new sensors or imaging agents. The continued exploration of quinoline derivatives in materials science is likely to uncover novel applications for this versatile class of compounds.

Photoluminescent Properties Research

The inherent fluorescence of the quinoline ring system makes it a promising fluorophore for various applications. Research into the photoluminescent properties of quinoline derivatives often involves studying how different substituents on the quinoline core affect their emission and absorption characteristics.

While direct and extensive photophysical studies on this compound are not widely documented in publicly available research, studies on its precursors and structural analogues, such as 2-phenyl-2,3-dihydroquinolin-4(1H)-ones, provide valuable insights. These precursors have been observed to exhibit strong fluorescence in both solid-state and solution forms. nih.gov This fluorescence is a key characteristic that makes them easily traceable during chemical reactions, for instance, by using thin-layer chromatography (TLC) under UV irradiation. nih.gov

The fluorescence in these molecules arises from the relaxation of excited electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the wavelength of the emitted light. Modifications to the molecular structure, such as the introduction of different substituent groups, can alter this energy gap and thus tune the color of the emitted light. For example, some quinoline derivatives have been synthesized to emit in the green-blue region of the spectrum.

A study on novel unsymmetrical bis-quinolin-3-yl chalcones, which also feature the quinoline core, demonstrated that these compounds exhibit fluorescence in the visible region with varying quantum yields. mdpi.com The broadened emission peaks observed in the solid state suggest strong intermolecular interactions and delocalization of π-electrons. mdpi.com This behavior underscores the potential of quinoline-based compounds in the development of solid-state lighting materials.

| Compound Class | Observed Photoluminescent Property | Potential Application |

| 2-Phenyl-2,3-dihydroquinolin-4(1H)-ones | Strong fluorescence in solid-state and solution | Reaction monitoring, fluorescent probes |

| Substituted Quinolines | Green/Blue light emission | Organic Light Emitting Diodes (OLEDs) |

| Bis-quinolin-3-yl chalcones | Fluorescence in the visible region | Solid-state lighting materials |

Liquid Crystalline Behavior Studies

Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. Molecules that exhibit liquid crystalline behavior, known as mesogens, are typically anisotropic in shape, often being elongated or disc-like. This shape allows them to align in a particular direction while still having the ability to flow.

The typical characteristics of molecules that form liquid crystal phases include:

Molecular Shape: A high degree of shape anisotropy, such as being rod-like or disc-like.

Rigid Core: A stiff central part of the molecule, often containing aromatic rings.

Flexible Tails: One or more flexible alkyl chains at the ends of the molecule.

Future research could explore the potential for inducing liquid crystalline behavior in this class of compounds by, for example, esterifying the methanol (B129727) group with long-chain carboxylic acids to introduce the necessary flexible tails.

Optoelectronic Material Development Potential

The development of organic materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is a rapidly growing field of research. The performance of these devices is critically dependent on the charge transport properties of the organic semiconductors used.

Quinoline derivatives are considered promising candidates for such applications due to their inherent electronic properties. The quinoline scaffold can facilitate electron transport, a key requirement for materials used in the emissive and electron-transporting layers of OLEDs. The ability to modify the quinoline structure through chemical synthesis allows for the fine-tuning of properties like the HOMO and LUMO energy levels, which is crucial for optimizing device efficiency.

While specific data on the charge transport properties of this compound is not available, research on other organic semiconductors provides a framework for how such materials are evaluated. Key parameters include charge carrier mobility (how quickly charges move through the material) and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The potential of this compound and its analogues in optoelectronics could be realized through their incorporation into larger, more complex molecular architectures designed to enhance intermolecular π-π stacking and facilitate efficient charge transport. For instance, creating derivatives with extended π-conjugated systems could lower the energy gap and shift their absorption and emission properties towards longer wavelengths, which is desirable for certain optoelectronic applications.

Q & A

Q. What are the key synthetic routes to (2-Phenylquinolin-4-yl)methanol and its derivatives?

The synthesis of this compound derivatives typically involves multi-step sequences, including:

- Chlorination : Reaction of the parent alcohol with thionyl chloride (SOCl₂) in dry benzene to yield 4-(chloromethyl)-2-phenylquinoline (83% yield) .

- Cyanide Substitution : Treatment with potassium cyanide (KCN) in ethanol to form (2-phenylquinolin-4-yl)acetonitrile (75% yield) .

- Grignard Addition : Reaction of methyl esters (e.g., methyl (2-phenylquinolin-4-yl)acetate) with methylmagnesium iodide (2 equivalents) in dry ether to produce tertiary alcohols like 2-methyl-1-(2-phenylquinolin-4-yl)propan-2-ol (82% yield) .

Q. How is this compound characterized in structural studies?

Structural elucidation relies on:

- Spectroscopy :

- IR : Peaks at 3590 cm⁻¹ (O–H stretch), 1595 cm⁻¹ (quinoline C=N), and 780 cm⁻¹ (aryl C–H bending) .

- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm (10H, m), hydroxymethyl protons at δ 4.7 ppm (2H, s) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 277 for methyl ester derivatives) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL97) refines hydrogen-bonding networks, such as O–H⋯O and C–H⋯O interactions in crystal packing .

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H (quinoline/phenyl) | 7.2–8.5 | Multiplet | 10H |

| Hydroxymethyl (–CH₂OH) | 4.7 | Singlet | 2H |

Q. What role does this compound play in synthesizing fused heterocycles?

It serves as a precursor in cyclialkylation reactions to form polycyclic structures. For example:

- Acid-Catalyzed Cyclization : Using p-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA), the alcohol undergoes intramolecular Friedel-Crafts reactions to yield cyclopenta[de]quinoline derivatives (e.g., 5,5-dimethyl-2-phenyl-4,5-dihydrocyclopenta[de]quinoline) .

- Mechanism : Protonation of the hydroxyl group generates a carbocation, which attacks electron-rich aromatic positions, forming fused rings .

Advanced Research Questions

Q. How do computational methods enhance understanding of this compound’s reactivity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in cyclization reactions .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. ethanol) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug design applications .

Key Insight : Computational models validate experimental observations, such as the preference for carbocation formation at the hydroxymethyl position during cyclization .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require:

- Iterative Refinement : Adjust spectroscopic assignments using crystallographic data as a reference .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamers in solution vs. solid state) .

- Validation Tools : Cross-check with IR/Raman vibrational modes and mass fragmentation patterns .

Case Study : In crystal structures, hydrogen bonds (O–H⋯N) stabilize planar quinoline rings, whereas solution-phase NMR may show dynamic puckering .

Q. What strategies optimize catalytic systems for this compound derivatives?

Q. Data-Driven Approach :

| Catalyst | Solvent | Yield (%) | Side Products |

|---|---|---|---|

| MgCl₂ | Dry ether | 82 | <5% |

| ZnCl₂ | THF | 75 | 10% |

Q. What are the challenges in crystallizing this compound derivatives?

- Polymorphism : Multiple crystal forms may arise due to flexible substituents (e.g., hydroxymethyl groups) .

- Hydrogen Bonding : Competing O–H⋯O and O–H⋯N interactions complicate packing patterns .

- Resolution : Use high-resolution data (Cu-Kα radiation) and SHELXL refinement to resolve disorder .

Q. Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R-factor | 0.052 |

| H-bond interactions | O–H⋯O (2.65 Å), C–H⋯O (3.02 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.